molecular formula C18H14Cl2FN3O B4327278 N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Cat. No. B4327278
M. Wt: 378.2 g/mol
InChI Key: MQEKOCRXJYSGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP. This compound has been widely used in scientific research to study the role of p300/CBP in various biological processes.

Mechanism of Action

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide inhibits the HAT activity of p300/CBP by binding to the acetyl-CoA binding site of p300/CBP. This prevents the transfer of acetyl groups to histones and non-histone proteins, leading to changes in gene expression and cellular functions.
Biochemical and physiological effects:
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has been shown to affect various biological processes, including cell proliferation, differentiation, apoptosis, and metabolism. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a potent and selective inhibitor of p300/CBP, making it a valuable tool for studying the role of p300/CBP in various biological processes. However, it is important to note that N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide may have off-target effects and its use should be carefully controlled. In addition, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide may have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide in scientific research. First, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide can be used to study the role of p300/CBP in various diseases, including cancer, inflammation, and metabolic disorders. Second, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide can be used in combination with other drugs to enhance their efficacy and reduce side effects. Third, the development of more potent and selective inhibitors of p300/CBP can lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has been extensively used in scientific research to study the role of p300/CBP in various biological processes. It has been shown to inhibit p300/CBP-mediated acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular functions. N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has been used in studies related to cancer, inflammation, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O/c1-11-8-17(22-18(25)12-3-6-15(21)7-4-12)24(23-11)10-13-2-5-14(19)9-16(13)20/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEKOCRXJYSGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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